Bathocuproine disulfonate

Copper homeostasis Metallochaperone proteins Analytical chemistry

Substituting bathocuproine disulfonate (BCS) with alternative Cu(I) probes such as neocuproine or bicinchoninic acid compromises assay validity due to markedly lower binding affinities (BCS β₂ = 10¹⁹·⁸ M⁻² vs. BCA β₂ = 10¹⁷·² M⁻²). BCS is the definitive reagent for attomolar-level copper quantification in biological and environmental matrices. • Detects Cu(I) at 0.4 nM (0.025 ppb) via LCW spectroscopy without preconcentration. • Membrane-impermeant-enables definitive extracellular vs. intracellular copper localization studies. • Essential for ligand-competition assays with copper metallochaperones (sub-femtomolar Kd).

Molecular Formula C26H20N2O6S2
Molecular Weight 520.6 g/mol
CAS No. 73348-75-1
Cat. No. B1214263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBathocuproine disulfonate
CAS73348-75-1
Synonymsathocuproine disulfonate
bathocuproine disulfonic acid, disodium salt
bathocuproine sulfonate
bathocuproine sulfonate, disodium salt
Molecular FormulaC26H20N2O6S2
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)S(=O)(=O)O
InChIInChI=1S/C26H20N2O6S2/c1-15-13-23(17-3-7-19(8-4-17)35(29,30)31)21-11-12-22-24(14-16(2)28-26(22)25(21)27-15)18-5-9-20(10-6-18)36(32,33)34/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34)
InChIKeyFBKZHCDISZZXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bathocuproine Disulfonate: Procurement Guide


Bathocuproine disulfonate (BCS; CAS 73348-75-1), also referred to as bathocuproine disulfonic acid, is a water-soluble, sulfonated derivative of 1,10-phenanthroline [1]. It functions as a highly selective colorimetric and fluorometric reagent for the detection and quantification of copper(I) ions (Cu⁺) . The compound's key structural features—two methyl groups at positions 2 and 9, and two 4-sulfophenyl groups at positions 4 and 7 of the phenanthroline core—confer exceptional water solubility and a strong, specific binding affinity for Cu(I), forming a stable, intensely colored complex . Its primary applications are in analytical chemistry, biochemistry, and environmental science for the precise measurement of copper in diverse matrices, ranging from biological fluids and proteins to natural waters [2].

Bathocuproine Disulfonate vs. Generic Cu(I) Probes


In scientific procurement, substituting bathocuproine disulfonate with seemingly similar copper(I) probes like neocuproine, bicinchoninic acid, or bathophenanthroline disulfonate introduces significant risks to assay validity and data reproducibility. These alternative chelators exhibit markedly different Cu(I) binding affinities (formation constants, β₂), which directly impact their ability to accurately quantify free copper in complex biological systems [1]. For instance, while BCS and bicinchoninic acid are both used for Cu(I) detection, BCS forms a more stable complex (β₂ = 10¹⁹·⁸ M⁻²) compared to bicinchoninic acid (β₂ = 10¹⁷·² M⁻²), enabling detection of attomolar Cu(I) concentrations [2]. Furthermore, assays developed around one probe may not translate to another; a direct comparative study revealed that a cupric reducing antioxidant capacity (CUPRAC) assay using BCS could not measure the antioxidant activity of β-carotene, whereas the standard CUPRAC assay with neocuproine could, underscoring profound differences in chemical reactivity [3]. Therefore, replacing BCS with a generic alternative without rigorous re-validation is a high-risk decision that can compromise quantitative accuracy and lead to erroneous conclusions.

Bathocuproine Disulfonate: Performance Against Leading Cu(I) Probes


Higher Cu(I) Binding Affinity vs. Bicinchoninic Acid

Bathocuproine disulfonate (BCS) forms a significantly more stable 1:2 complex with Cu(I) than the commonly used alternative probe, bicinchoninic acid (BCA) [1]. This difference in affinity is critical for experiments requiring the detection of extremely low, biologically relevant concentrations of free Cu(I).

Copper homeostasis Metallochaperone proteins Analytical chemistry

Antioxidant Responsivity Differences vs. Neocuproine

While the CUPRAC assay using neocuproine is a standard method for measuring total antioxidant capacity (TAC), substituting neocuproine with bathocuproine disulfonate (BCS) results in a functionally different assay with a distinct response profile [1]. This is a crucial consideration for researchers aiming to compare data across studies or implement a specific, validated method.

Antioxidant capacity assay Food chemistry Clinical biochemistry

Verified High Water Solubility for Aqueous Compatibility

The introduction of sulfonate groups into the bathocuproine structure confers high water solubility, a key differentiator from the parent compound and other hydrophobic phenanthroline-based chelators. This property simplifies assay preparation and enables its use in purely aqueous biological and environmental systems without the need for organic co-solvents .

Sample preparation Biochemistry Analytical method development

Cu(I) Selectivity Over Interfering Metal Ions

The fluorometric method for Cu(I) quantification using BCS exhibits excellent selectivity, a critical performance attribute for analysis in complex biological or environmental matrices where multiple metal ions are present [1].

Metal interference Bioanalysis Spectrofluorometry

Trace Copper Detection with Long-Pathlength Spectroscopy

The high molar absorptivity of the Cu(I)-BCS complex is maintained over extended optical pathlengths, enabling ultrasensitive detection of copper in aqueous environmental samples without preconcentration [1]. This performance characteristic is a direct consequence of the complex's inherent spectroscopic properties and stability.

Trace metal analysis Environmental monitoring Water quality

Cell-Impermeant Property for Extracellular Cu(I) Chelation

Bathocuproine disulfonate is established as a cell-impermeant Cu(I) chelator, a property that distinguishes it from membrane-permeable chelators like neocuproine. This characteristic allows researchers to spatially resolve the site of copper action or toxicity in biological systems [1].

Cell biology Copper transport Toxicology

Bathocuproine Disulfonate: Validated Applications


Ultra-Trace Cu(I) Quantification in Metallochaperone Studies

In research on copper trafficking proteins like Atox1 and Atx1, accurately measuring the extremely high binding affinities (sub-femtomolar Kd values) is essential. Bathocuproine disulfonate, with its well-characterized formation constant (β₂ = 10¹⁹·⁸ M⁻²), serves as a primary competitive probe. Its high affinity allows it to compete with the proteins for Cu(I), enabling the reliable quantification of protein-Cu(I) binding constants via ligand competition assays, as demonstrated in the unification of affinity values for these metallochaperones [1].

Antioxidant Capacity Assays for Specific Compound Classes

Given its differential response to antioxidants compared to neocuproine, BCS is the reagent of choice for developing and validating a cupric-reducing antioxidant capacity assay specifically tailored for hydrophilic antioxidants. A user who has validated their assay with BCS must continue to use BCS to ensure intra-laboratory consistency. The knowledge that BCS fails to detect β-carotene while neocuproine does not is not a limitation, but rather a critical selection criterion for users who need to measure the antioxidant capacity of specific, water-soluble compounds without interference from hydrophobic antioxidants [2].

Trace Copper Monitoring in Environmental Waters

For environmental chemists tasked with monitoring copper contamination in natural waters at sub-parts-per-billion levels, BCS is a proven reagent for developing highly sensitive methods. When paired with long-pathlength liquid core waveguide (LCW) spectroscopy, the stable and intensely colored Cu(I)-BCS complex achieves a detection limit of 0.4 nM (0.025 ppb) without any sample preconcentration. This application leverages the complex's high molar absorptivity and stability, making it suitable for monitoring copper in drinking water, rivers, and seawater where concentrations are often below the detection limit of standard cuvette-based assays [3].

Spatially Resolved Copper Toxicity in Cell Models

In microbiology and cell biology, understanding whether copper toxicity originates from extracellular or intracellular interactions is fundamental. BCS, as a membrane-impermeant chelator, is the specific tool for this purpose. Its application allows researchers to selectively chelate and neutralize copper ions in the extracellular medium, thereby preventing their interaction with the cell surface or uptake. By comparing the effects of BCS with a cell-permeant chelator like neocuproine, researchers can definitively localize the site of copper's toxic action, a level of mechanistic insight critical for understanding copper-based antimicrobial strategies and copper homeostasis [4].

Technical Documentation Hub

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